molecular formula C11H21NS B13955990 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol

Katalognummer: B13955990
Molekulargewicht: 199.36 g/mol
InChI-Schlüssel: VOOGEALHTAJIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Isopropyl-6-azaspiro[34]octan-2-yl)methanethiol is an organic compound with the molecular formula C11H21NS It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-isopropyl-6-azaspiro[3.4]octan-2-one with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to its spiro structure and the presence of both an isopropyl group and a methanethiol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H21NS

Molekulargewicht

199.36 g/mol

IUPAC-Name

(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanethiol

InChI

InChI=1S/C11H21NS/c1-9(2)12-4-3-11(8-12)5-10(6-11)7-13/h9-10,13H,3-8H2,1-2H3

InChI-Schlüssel

VOOGEALHTAJIIM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CC(C2)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.